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molecular formula C8H3Cl3F2O B8001696 2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone

2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone

Cat. No. B8001696
M. Wt: 259.5 g/mol
InChI Key: WMJBSIUHXDANQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492311B2

Procedure details

In a solution of 5.0 g of 3,5-dichloro-1-iodobenzene in 50 ml of t-butylmethylether, 12.2 ml of n-butyl lithium (1.58M hexane solution) was added dropwise at −78° C. with stirring, after the completion of the addition dropwise, stirred at the same temperature for 30 minutes. 6.6 g of chlorodifluoroacetic acid methyl ester was added dropwise at −78° C. with stirring in the reaction mixture, after the completion of the addition dropwise, continued to stir at 0° C. for further 30 minutes. After the completion of the reaction, the reaction mixture was poured in 100 ml of saturated ammonium chloride aqueous solution, extracted with ethyl acetate (100 ml×1). The organic phase was dehydrated with saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to obtain 4.6 g of crude aimed product as pale yellow oily substance. The resulting product was used as such without purification for the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([Cl:8])[CH:7]=1.C[O:11][C:12](=O)[C:13]([Cl:16])([F:15])[F:14]>C(OC)(C)(C)C.C([Li])CCC.[Cl-].[NH4+]>[Cl:16][C:13]([F:15])([F:14])[C:12]([C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[CH:5]=1)=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)I
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
12.2 mL
Type
solvent
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
COC(C(F)(F)Cl)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the completion of the addition dropwise
STIRRING
Type
STIRRING
Details
stirred at the same temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring in the reaction mixture
ADDITION
Type
ADDITION
Details
after the completion of the addition dropwise
STIRRING
Type
STIRRING
Details
to stir at 0° C. for further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)C1=CC(=CC(=C1)Cl)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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